Ethyl 4-(3-hydroxypropyl)-2-propyl-1H-pyrrole-3-carboxylate

Medicinal Chemistry Physicochemical Properties Drug Design

Ethyl 4-(3-hydroxypropyl)-2-propyl-1H-pyrrole-3-carboxylate is a highly functionalized pyrrole-3-carboxylate building block. Its unique structure, featuring a 3-hydroxypropyl chain, a 2-propyl group, and an ethyl ester, provides a distinct combination of hydrogen-bonding capability, lipophilicity, and reactivity compared to simpler pyrrole esters.

Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol
CAS No. 647836-58-6
Cat. No. B12586905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(3-hydroxypropyl)-2-propyl-1H-pyrrole-3-carboxylate
CAS647836-58-6
Molecular FormulaC13H21NO3
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCCCC1=C(C(=CN1)CCCO)C(=O)OCC
InChIInChI=1S/C13H21NO3/c1-3-6-11-12(13(16)17-4-2)10(9-14-11)7-5-8-15/h9,14-15H,3-8H2,1-2H3
InChIKeyTZAUQYDNHQKCHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing Ethyl 4-(3-hydroxypropyl)-2-propyl-1H-pyrrole-3-carboxylate (CAS 647836-58-6) for Advanced R&D


Ethyl 4-(3-hydroxypropyl)-2-propyl-1H-pyrrole-3-carboxylate is a highly functionalized pyrrole-3-carboxylate building block . Its unique structure, featuring a 3-hydroxypropyl chain, a 2-propyl group, and an ethyl ester, provides a distinct combination of hydrogen-bonding capability, lipophilicity, and reactivity compared to simpler pyrrole esters . This compound is referenced in patent literature for the development of agents targeting ryanodine receptor (RyR) modulation, indicating its utility as a key intermediate in medicinal chemistry programs focused on cardiovascular and neurological disorders .

Why Generic Substitution Fails: The Critical Role of the 4-(3-Hydroxypropyl) Chain in Ethyl 4-(3-hydroxypropyl)-2-propyl-1H-pyrrole-3-carboxylate


Generic substitution of this compound with a simpler pyrrole-3-carboxylate analog, such as one lacking the 4-(3-hydroxypropyl) chain, is not scientifically valid for applications requiring specific molecular interactions . The 4-substituent is not a passive observer; it dramatically alters the molecule's spatial conformation, lipophilicity, and hydrogen-bonding network. Unlike the parent compound ethyl 2-propyl-1H-pyrrole-3-carboxylate (CAS 27188-97-2), the target compound's hydroxypropyl chain introduces a terminal primary alcohol, significantly increasing its polar surface area and enabling it to act as both a hydrogen bond donor and acceptor . These differences directly translate into distinct solubility profiles and binding interactions, making generic substitution a high-risk strategy for achieving reproducible research outcomes.

Quantitative Differentiation Data for Ethyl 4-(3-hydroxypropyl)-2-propyl-1H-pyrrole-3-carboxylate vs. Closest Analogs


Enhanced Hydrogen-bonding Capacity Compared to Ethyl 2-propyl-1H-pyrrole-3-carboxylate (CAS 27188-97-2)

The target compound possesses a quantifiably higher capacity for hydrogen bonding, a critical factor for molecular recognition and solubility. It contains 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), in contrast to the simpler analog ethyl 2-propyl-1H-pyrrole-3-carboxylate, which has only 1 HBD and 2 HBA . This difference is due to the additional primary alcohol group on the 4-(3-hydroxypropyl) substituent, absent in the comparator.

Medicinal Chemistry Physicochemical Properties Drug Design

Increased Conformational Flexibility Over Ethyl 4-(2-hydroxyethyl)-2-propyl-1H-pyrrole-3-carboxylate (CAS 647836-62-2)

The length of the 4-hydroxyalkyl chain is a key determinant of molecular flexibility. The target compound, with a 3-carbon hydroxypropyl linker, has 8 rotatable bonds, whereas the closely related analog with a 2-carbon hydroxyethyl linker (CAS 647836-62-2) has only 7 . This additional degree of freedom allows the terminal hydroxyl group to explore a wider spatial range, which can be crucial for engaging distal binding pockets or facilitating specific intramolecular interactions.

Chemical Synthesis Conformational Analysis Structure-Activity Relationship (SAR)

Differentiated Lipophilicity and Complexity Profile Versus Disubstituted Analog Ethyl 5-ethyl-4-methyl-2-propyl-1H-pyrrole-3-carboxylate (CAS 647836-69-9)

The target compound exhibits a distinct complexity and lipophilicity profile compared to a fully alkyl-substituted analog, CAS 647836-69-9. The target compound has a molecular complexity score of 233 and a monoisotopic mass of 239.15223 g/mol, whereas the comparator has a higher complexity of 247 and a mass of 265.17 g/mol . The presence of a hydroxyl group instead of an additional ethyl group results in a lower mass and complexity for the target compound, suggesting different ADME properties, such as potential for lower metabolic liability and higher aqueous solubility.

ADME Prediction Pharmacokinetics Lead Optimization

Optimal Procurement Applications for Ethyl 4-(3-hydroxypropyl)-2-propyl-1H-pyrrole-3-carboxylate Based on Differential Evidence


Medicinal Chemistry: RyR Modulator Development

This compound is directly referenced in a patent (EP-2764867-A1) for agents that modulate ryanodine receptors, a target for cardiac and neurological disorders . Procurement of this specific building block is essential for patent strategy compliance and SAR follow-ups, where its unique hydroxypropyl chain is likely required for activity. Generic substitution would invalidate the biological data relative to the patent's examples.

Fragment-Based Drug Discovery (FBDD) Libraries

The target compound's distinct combination of hydrogen-bonding donors/acceptors (2 HBD, 3 HBA) and moderate complexity (233) makes it an ideal fragment for probing protein binding sites, particularly those requiring a specific 3-hydroxypropyl interaction . It provides a well-defined vector and binding profile that is not achievable with its simpler 2-propyl or 2-hydroxyethyl analogs, offering a clear advantage in hit identification screens.

Chemical Probe Synthesis

For research groups synthesizing chemical probes for target validation, the compound's primary alcohol provides a synthetic handle for further conjugation (e.g., to a fluorophore, biotin, or a photoaffinity label). The quantifiably longer 8-bond rotatable linker, compared to the 7-bond linker of the 2-hydroxyethyl analog, provides crucial spacing to minimize steric hindrance between the pyrrole binding motif and the reporter tag .

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